2-(acetylamino)-1,3-benzothiazol-6-yl thiocyanate
Overview
Description
2-(acetylamino)-1,3-benzothiazol-6-yl thiocyanate is a heterocyclic compound containing both nitrogen and sulfur atoms This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(acetylamino)-1,3-benzothiazol-6-yl thiocyanate typically involves the reaction of 2-aminobenzothiazole with acetic anhydride to form the acetylamino derivative. This intermediate is then reacted with thiocyanate sources such as ammonium thiocyanate in the presence of a suitable catalyst or under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(acetylamino)-1,3-benzothiazol-6-yl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The presence of both nitrogen and sulfur atoms allows for cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiocyanate derivatives, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfides, respectively .
Scientific Research Applications
2-(acetylamino)-1,3-benzothiazol-6-yl thiocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(acetylamino)-1,3-benzothiazol-6-yl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of 2-(acetylamino)-1,3-benzothiazol-6-yl thiocyanate, known for its biological activities.
Benzothiazole: A simpler structure with diverse applications in medicinal chemistry.
Thiocyanate Derivatives: Compounds containing the thiocyanate group, known for their reactivity and use in various chemical reactions
Uniqueness
This compound is unique due to the combination of the benzothiazole scaffold and the thiocyanate group.
Properties
IUPAC Name |
(2-acetamido-1,3-benzothiazol-6-yl) thiocyanate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS2/c1-6(14)12-10-13-8-3-2-7(15-5-11)4-9(8)16-10/h2-4H,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYSZBAGBQYSAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=C(C=C2)SC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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